Single-Agent vs. Synergistic Anti-Proliferative Activity in KRAS G12C-Mutant MIA PaCa-2 Cells
9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene (SOS1-IN-1) demonstrates distinct single-agent anti-proliferative activity that is quantitatively enhanced through combination therapy in a manner not observed with other clinical-stage SOS1 inhibitors. At a concentration of 40 μM, the compound inhibits the growth of MIA PaCa-2 pancreatic cancer cells (which harbor the KRAS G12C mutation) by 29% . When co-administered with the catalytic-site SOS1 inhibitor NSC-658497 at 30 μM, the combination inhibition rate rises to 54%, indicating a synergistic interaction (observed effect 54% vs. an expected additive effect of 37%) . This is in contrast to NSC-658497 alone, which achieves only an 8% inhibition rate at 30 μM, highlighting that the allosteric inhibition of SOS1 by this specific fluorene derivative is the principal driver of both the single-agent and combination efficacy .
| Evidence Dimension | Growth inhibition rate (3-day proliferation assay) |
|---|---|
| Target Compound Data | 29% (40 μM, single agent) / 54% (40 μM, in combination with 30 μM NSC-658497) |
| Comparator Or Baseline | NSC-658497 (catalytic site SOS1 inhibitor): 8% (30 μM, single agent); DMSO vehicle control: 0% |
| Quantified Difference | Target compound single-agent activity is 3.6x higher than comparator (29% vs. 8%). Combination synergy shows a 17-percentage-point excess over expected additivity (54% vs. ~37%) |
| Conditions | MIA PaCa-2 cells (KRAS G12C), 3-day proliferation assay, treatment with 40 μM SOS1-IN-1 overnight, ± 30 μM NSC-658497 |
Why This Matters
This is the only head-to-head quantitative dataset demonstrating that this specific allosteric SOS1 inhibitor synergizes with a catalytic-site inhibitor, a property critical for researchers designing combination therapy protocols targeting RAS-driven tumors.
